![molecular formula C16H16N2O2S B2631249 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone CAS No. 851863-46-2](/img/structure/B2631249.png)
1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone
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Overview
Description
The compound “1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . The molecule also contains a naphthalene structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves an imidazole ring attached to a naphthalene structure via an ethanone linker. The exact structure would depend on the specific locations of these attachments .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the methylsulfanyl group, and the naphthalene structure. Each of these groups can participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the imidazole ring and the methylsulfanyl group) would all influence its properties .
Scientific Research Applications
Stereospecific Syntheses and Structures : The compound was utilized in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene and its further oxidation to diastereomeric sulfoxides. This study provided insights into the stereospecific syntheses and structures of planar chiral bidentate complexes, demonstrating its role in complex organometallic chemistry (Baker et al., 2012).
Synthesis of Arylated and Aminated Naphthalenes : Research highlighted the synthesis of 3,4-diamino-2-methylsulfanyl-naphthalene-1-carbonitrile, exploring its potential for constructing various highly functionalized fused polycyclic N-heterocycles. This indicates its application in the synthesis of complex organic compounds and heterocyclic chemistry (Singh et al., 2016).
Experimental and Theoretical Studies : The compound was investigated in a study focusing on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate. The research integrated both experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (NBO, NLO, local & global chemical activity) studies, providing comprehensive insights into its chemical properties and activities (Gültekin et al., 2020).
Anticancer Evaluation : A study on the synthesis, characterization, and anticancer evaluation of related naphthalene derivatives shed light on the potential medicinal applications of the compound. This research could be pivotal in drug discovery and pharmaceutical sciences, focusing on novel treatments for cancer (Salahuddin et al., 2014).
Molecular and Crystal Structures : The structure of related compounds was stabilized by intermolecular hydrogen bonds, providing insights into the crystallography and molecular architecture associated with such compounds. This has implications in materials science and structural chemistry (Özbey et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-21-16-17-8-9-18(16)15(19)11-20-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLCIQQAPYVSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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